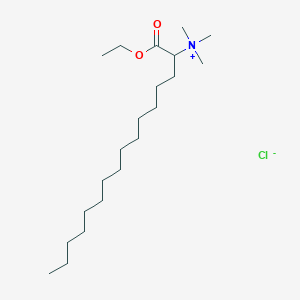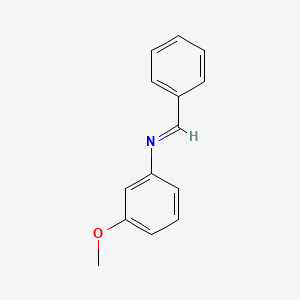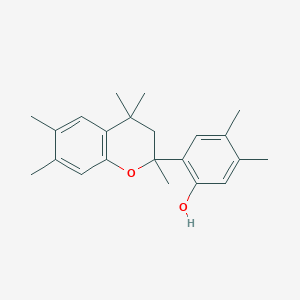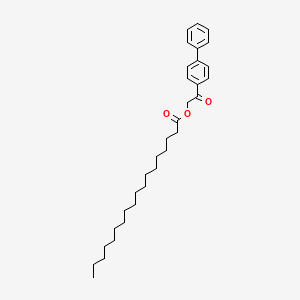
N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide is a complex organic compound that features a quinoline core substituted with a thiophene ring and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the thiophene ring through a cross-coupling reaction. The final step involves the alkylation of the ethane-1,2-diamine moiety with diethyl groups and subsequent formation of the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ethane-1,2-diamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted ethane-1,2-diamine derivatives.
Scientific Research Applications
N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anti-cancer agent and in the development of other therapeutic compounds.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. The ethane-1,2-diamine moiety can chelate metal ions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-Diethyl-N2-(2-(pyridin-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide
- N1,N1-Diethyl-N2-(2-(furan-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide
- N1,N1-Diethyl-N2-(2-(phenyl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide
Uniqueness
N1,N1-Diethyl-N2-(2-(thiophen-2-yl)quinolin-4-yl)ethane-1,2-diamine dihydrobromide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its potential for π-π stacking interactions. This structural feature differentiates it from similar compounds and contributes to its unique chemical and biological activities.
Properties
CAS No. |
853344-50-0 |
|---|---|
Molecular Formula |
C19H25Br2N3S |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-thiophen-2-ylquinolin-4-yl)ethane-1,2-diamine;dihydrobromide |
InChI |
InChI=1S/C19H23N3S.2BrH/c1-3-22(4-2)12-11-20-17-14-18(19-10-7-13-23-19)21-16-9-6-5-8-15(16)17;;/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21);2*1H |
InChI Key |
OHHDNTJYOIFDIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CS3.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)
![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)


![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)




![13,13-Dimethyl-1,4,8,11-tetrathiadispiro[4.1.4.3]tetradecane](/img/structure/B11946662.png)
![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)

